(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Overview
Description
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine is a bicyclic amine with a unique chemical structure. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. In 1.1]heptan-3-amine.
Scientific Research Applications
Hydration-Induced Conformational Change
One application of this compound is observed in the study of conformational changes induced by hydration. The research focuses on trans-dichlorobis[(1R,2R,3R,5S)-(-)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine]palladium(II) and its hemihydrate, illustrating different arrangements of amine ligands coordinated to palladium (Vázquez et al., 2005).
Synthesis of Chiral Imines and Amines
This compound is integral in synthesizing new chiral derivatives of benzylamine and 2α-hydroxypinan-3-one, contributing to stereochemistry research. These syntheses involve reduction of benzylimines, forming stereoselectively substituted pinanamines (Gur′eva et al., 2011).
Asymmetric Reformatsky Reaction
Another application is in asymmetric Reformatsky reactions, where derivatives of (-)-a-pinene, including this compound, are used as ligands. The reaction yields β-hydroxy esters with significant enantiomeric excess, demonstrating its potential in asymmetric synthesis (Ribeiro et al., 2008).
Catalytic Hydroamination
The compound's role in the synthesis of 1S,2S,3R-N-Alkyl-2,6,6-trimethylbicyclo(3.1.1)hept-3-ylamines through catalytic hydroamination highlights its application in producing compounds with specific absolute configurations, important in stereochemical studies (Kalechits et al., 1988).
Pesticidal Activity
It is also used in synthesizing optically active aminoesters from (+)-α-pinene, which have been studied for their antifidant, juvenoidal, growth-regulating, and herbicidal activities, indicating its potential in agricultural science (Kalechits & Kozlov, 2008).
Acid Catalysis
The compound undergoes transformations under acid catalysis, which can be used for synthesizing various structures, including aromatic compounds and nitrogen-containing derivatives. This application is crucial in developing new synthetic methods (Koval’skaya et al., 2004).
In NMR Solvating Agents
The synthesis of exo N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamides from (R)-isobornyl amine and their use as chiral solvating agents for NMR analysis of certain compounds highlights its application in analytical chemistry (Kannappan et al., 2015).
properties
IUPAC Name |
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7+,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSZLVPZCTAHZ-BZNPZCIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471593 | |
Record name | (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69460-11-3 | |
Record name | (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Isopinocampheylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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